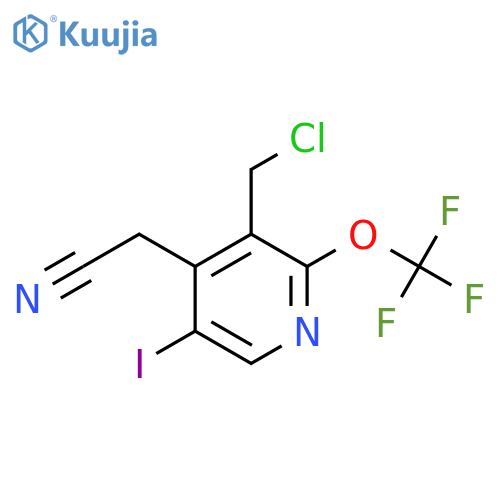Cas no 1806179-56-5 (3-(Chloromethyl)-5-iodo-2-(trifluoromethoxy)pyridine-4-acetonitrile)

1806179-56-5 structure
商品名:3-(Chloromethyl)-5-iodo-2-(trifluoromethoxy)pyridine-4-acetonitrile
CAS番号:1806179-56-5
MF:C9H5ClF3IN2O
メガワット:376.501483678818
CID:4838918
3-(Chloromethyl)-5-iodo-2-(trifluoromethoxy)pyridine-4-acetonitrile 化学的及び物理的性質
名前と識別子
-
- 3-(Chloromethyl)-5-iodo-2-(trifluoromethoxy)pyridine-4-acetonitrile
-
- インチ: 1S/C9H5ClF3IN2O/c10-3-6-5(1-2-15)7(14)4-16-8(6)17-9(11,12)13/h4H,1,3H2
- InChIKey: OSCAZNWIKIQREU-UHFFFAOYSA-N
- ほほえんだ: IC1=CN=C(C(CCl)=C1CC#N)OC(F)(F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 17
- 回転可能化学結合数: 3
- 複雑さ: 306
- トポロジー分子極性表面積: 45.9
- 疎水性パラメータ計算基準値(XlogP): 3.1
3-(Chloromethyl)-5-iodo-2-(trifluoromethoxy)pyridine-4-acetonitrile 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029087351-1g |
3-(Chloromethyl)-5-iodo-2-(trifluoromethoxy)pyridine-4-acetonitrile |
1806179-56-5 | 97% | 1g |
$1,445.30 | 2022-03-31 |
3-(Chloromethyl)-5-iodo-2-(trifluoromethoxy)pyridine-4-acetonitrile 関連文献
-
Koh K. Takita,Kazunori K. Fujii,Kento Ishii Org. Biomol. Chem., 2019,17, 7380-7387
-
Amanda Laura Ibiapino,Rafael Cardoso Seiceira,Altivo Pitaluga, Jr.,Antonio Carlos Trindade,Fabio Furlan Ferreira CrystEngComm, 2014,16, 8555-8562
-
Jacek Klaudiusz Pijanka,Ying Yang,Paul Dumas,Sirinart Chio-Srichan,Michel Manfait,Ganesh Dhruvananda Sockalingum Analyst, 2009,134, 1176-1181
-
Xiao-Fei Qiao,Jia-Cai Zhou,Jia-Wen Xiao,Ye-Fu Wang,Ling-Dong Sun,Chun-Hua Yan Nanoscale, 2012,4, 4611-4623
-
S. Brück,C. Krause,R. Turrisi,L. Beverina,S. Wilken,W. Saak,A. Lützen,H. Borchert,M. Schiek,J. Parisi Phys. Chem. Chem. Phys., 2014,16, 1067-1077
1806179-56-5 (3-(Chloromethyl)-5-iodo-2-(trifluoromethoxy)pyridine-4-acetonitrile) 関連製品
- 2649047-20-9(cyclopropyl(1-methyl-4,5-dihydro-1H-imidazol-2-yl)methanamine)
- 2227668-49-5(5-(3S)-3-hydroxybutylthiophene-3-carbonitrile)
- 2227850-82-8((1R)-3-amino-1-5-fluoro-2-(trifluoromethyl)phenylpropan-1-ol)
- 1443341-38-5(furan-2-yl-(3-propan-2-yloxyphenyl)methanol)
- 1369174-19-5(2,2-dimethyl-3-(2-methylquinolin-6-yl)propan-1-amine)
- 2171946-86-2(2-(5-cyclobutyl-1-propyl-1H-1,2,3-triazol-4-yl)ethan-1-amine)
- 2228149-52-6(2-(2-chloro-6-methylpyridin-4-yl)cyclopropane-1-carboxylic acid)
- 2172127-41-0(1-(2,3,4-trichlorophenyl)ethane-1-sulfonyl fluoride)
- 1522386-50-0(1-{1H-pyrrolo2,3-bpyridin-3-yl}cyclopropane-1-carboxylic acid)
- 1566039-93-7({4H,5H,6H-cyclopentabthiophen-2-yl}methanesulfonamide)
推奨される供給者
Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬
